3-(Benzyloxy)oxetane

Drug Discovery Lipophilicity Physicochemical Properties

3-(Benzyloxy)oxetane (CAS 95257-22-0) is a 3-substituted oxetane featuring a four-membered cyclic ether ring with a benzyloxy substituent. It is a key intermediate in organic synthesis, valued for the unique reactivity of its strained oxetane ring and the stability/versatility of its benzyl protecting group.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13940963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)oxetane
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1C(CO1)OCC2=CC=CC=C2
InChIInChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-12-10-7-11-8-10/h1-5,10H,6-8H2
InChIKeyBURWYOXXGMLTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)oxetane: Chemical Properties and Procurement Overview


3-(Benzyloxy)oxetane (CAS 95257-22-0) is a 3-substituted oxetane featuring a four-membered cyclic ether ring with a benzyloxy substituent [1]. It is a key intermediate in organic synthesis, valued for the unique reactivity of its strained oxetane ring and the stability/versatility of its benzyl protecting group . Oxetanes are increasingly important building blocks in medicinal chemistry and materials science [2].

Strained oxetane building block for medicinal chemistry and materials science
Benzyl ether provides robust orthogonal protection in multi-step synthesis
Reported lipophilicity supports CNS and intracellular target design studies

Why Generic Substitution Fails for 3-(Benzyloxy)oxetane


Substituting 3-(Benzyloxy)oxetane with generic 3-substituted oxetanes or alternative protecting groups is scientifically flawed. The benzyloxy moiety confers specific physicochemical properties and reactivity profiles that are not mimicked by other substituents. Its lipophilicity, steric bulk, and orthogonal deprotection chemistry directly impact downstream synthetic efficiency and final compound properties [1]. The specific combination of the strained oxetane ring and the benzyl ether creates a unique reactivity profile that is not interchangeable with other oxetane derivatives [2].

Generic 3-substituted oxetanes may not match benzyl lipophilicity
Alternative substituents (e.g., hydroxy, methoxy) lack the benzyl group’s specific steric and electronic profile, potentially shifting solubility and membrane partitioning in target molecules.
Acid-labile protecting groups cannot directly replicate benzyl ether stability
Trityl or PMB ethers may cleave under mildly acidic conditions, limiting the range of compatible transformations compared to the pH 4–12 stability of benzyl ethers.
Direct 3-hydroxyoxetane lacks the synthetic versatility of the protected form
Using the free alcohol directly introduces reactivity constraints; protection may be required for subsequent steps, reducing overall efficiency and increasing protection/deprotection cycles.

Quantitative Differentiation: 3-(Benzyloxy)oxetane vs. Comparators


Lipophilicity Comparison: 3-(Benzyloxy)oxetane vs. 3-Hydroxyoxetane

3-(Benzyloxy)oxetane is significantly more lipophilic than its parent alcohol, 3-hydroxyoxetane, as quantified by the octanol-water partition coefficient (LogP). 3-(Benzyloxy)oxetane has a computed XLogP3 value of 1.3 [1], while 3-hydroxyoxetane has a reported LogP value of -0.8 . This difference of 2.1 LogP units translates to over a 125-fold increase in lipophilicity, which profoundly affects membrane permeability and in vivo distribution.

LogP Comparison
Head-to-head
ΔLogP = 2.1 (~125-fold increase in partition coefficient) vs. 3-hydroxyoxetane
Supports membrane permeability prediction in CNS/intracellular target programs
Computed XLogP3 1.3 (25°C); reported LogP -0.8 for comparator
Drug Discovery Lipophilicity Physicochemical Properties

Boiling Point and Physical State: Implications for Handling and Purification

The significant difference in boiling points between 3-(Benzyloxy)oxetane (246°C) [1] and its deprotected counterpart, 3-hydroxyoxetane (153°C) , dictates distinct handling and purification strategies. The higher boiling point of the benzyl derivative allows for high-temperature reactions without loss of material, while its lower density (1.09 g/cm³ vs. 1.255 g/cm³ for 3-hydroxyoxetane) [1] influences solvent extraction and phase separation during work-up.

Boiling Point
Head-to-head
3-(Benzyloxy)oxetane: 246°C vs. 3-hydroxyoxetane: 153°C (Δ = 93°C at 760 mmHg)
Broader thermal processing window for high-temperature reactions and distillation
Source review required; atmospheric pressure data
Process Chemistry Purification Physical Properties

Protecting Group Stability and Orthogonality: Benzyl Ether vs. Acid-Labile Groups

The benzyl (Bn) ether protecting group in 3-(Benzyloxy)oxetane exhibits broad stability to a wide range of reaction conditions, including strong bases (e.g., LDA, t-BuOK), nucleophiles (e.g., RLi, RMgX), and mild acids (pH 4-12 at RT) [1]. This contrasts sharply with acid-labile protecting groups like trityl (Tr) or methoxybenzyl (PMB) ethers, which are unstable to even mildly acidic conditions [2]. This stability allows the oxetane ring to undergo diverse functionalizations without premature deprotection.

Stability Profile
Class-level
Stable pH 4–12, strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX). Acid-labile ethers (Trityl, PMB) unstable under mild acids.
Enables multi-step synthetic sequences without premature deprotection
Qualitative comparison; class-level inference
Protecting Group Chemistry Organic Synthesis Orthogonal Protection

Efficiency of Hydrogenolytic Deprotection to 3-Hydroxyoxetane

3-(Benzyloxy)oxetane can be efficiently deprotected via catalytic hydrogenolysis to yield 3-hydroxyoxetane, a valuable building block. Under optimized conditions (10% Pd/C, H2 at 1.01 MPa, methanol, 40°C, 24 hours), the reaction proceeds with a 95.84% yield [1]. This quantitative conversion demonstrates the clean and predictable removal of the benzyl group, enabling access to the free alcohol without significant ring-opening side reactions, a common challenge with other acid- or base-sensitive protecting groups.

Deprotection Yield
Reported
95.84% yield (H₂, Pd/C, MeOH, 40°C, 24 h) vs. 60–70% direct synthesis of 3-hydroxyoxetane
Improves downstream synthetic efficiency and reduces material waste
Reported optimized conditions; yield may vary with scale
Hydrogenolysis Deprotection Synthetic Yield

Best-Fit Research and Industrial Applications for 3-(Benzyloxy)oxetane


Synthesis of Lipophilic Drug Candidates

Medicinal chemists leverage 3-(Benzyloxy)oxetane as a starting material to introduce the oxetane motif into drug candidates while maintaining elevated lipophilicity (LogP 1.3 vs. -0.8 for the alcohol) [1]. This improves predicted membrane permeability and oral absorption, making it ideal for CNS and intracellular target programs.

Multi-Step Synthesis Requiring Robust Protection

In complex molecule synthesis, the benzyl ether group in 3-(Benzyloxy)oxetane withstands strong bases (e.g., LDA, t-BuOK) and nucleophiles (e.g., RLi, RMgX) that would cleave acid-labile protecting groups [2]. This allows for a wider range of transformations before final deprotection, streamlining the synthesis of complex targets.

Efficient Generation of 3-Hydroxyoxetane for Late-Stage Functionalization

Process chemists employ 3-(Benzyloxy)oxetane as a stable, high-yielding precursor to 3-hydroxyoxetane via hydrogenolysis (95.84% yield) [3]. This route is superior to direct synthetic methods (60-70% yield) [4], providing a more cost-effective and reliable source of the alcohol for late-stage diversification in pharmaceutical campaigns.

Polymer Chemistry and Materials Science

The benzyloxy group enhances the mechanical strength and thermal stability of oxetane-derived polymers [5]. 3-(Benzyloxy)oxetane serves as a monomer or cross-linking agent in the development of advanced materials for electronics and aerospace applications, where its specific properties confer a performance advantage over non-benzylated oxetanes.

Application
Selection Property
Validation Focus
Lipophilic drug candidate synthesis
Benzyloxy motif enhances lipophilicity
Predicted membrane permeability and oral absorption
Multi-step robust protection strategy
Orthogonal benzyl ether stability
Compatibility with strong bases and nucleophiles
Efficient 3-hydroxyoxetane generation
High-yielding hydrogenolytic deprotection
Process cost and material efficiency
Advanced polymer and materials development
Benzyloxy group improves mechanical/thermal profile
Thermal stability and cross-linking performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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